2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

mAChR Neurological Research Receptor Pharmacology

mAChR studies often lack validated antagonist probes with reproducible potency. 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide (CAS 251097-15-1) is a confirmed mAChR antagonist (IC50 6.10 µM, human calcium flux assay), enabling controlled cholinergic modulation. • Defined micromolar mAChR antagonist for SAR campaigns • LogP 1.78 balances solubility and CNS permeability • Thermal stability (b.p. 453.1°C) supports synthetic versatility

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 251097-15-1
Cat. No. B1299088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
CAS251097-15-1
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
InChIKeyFNVRQNQKCUANBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Core Identity & Procurement


2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is an organic amide featuring a central chloroacetamide core linked to a para-pyrrolidinylphenyl moiety . This compound is a synthetic intermediate and research tool that has been characterized for its interaction with the muscarinic acetylcholine receptor (mAChR), where it exhibits antagonist activity [1]. Its physicochemical profile includes a molecular weight of 238.71 g/mol, a calculated logP of approximately 1.78, and a predicted boiling point of 453.1 °C at 760 mmHg, which inform its handling and formulation considerations .

RolemAChR antagonist tool compound
ScaffoldSynthetic intermediate, pyrrolidinyl amide
PhyschemModerate lipophilicity profile(predicted)

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Substitution Risks


Within the broader class of chloroacetamides and pyrrolidine-containing amides, subtle structural variations lead to profound shifts in biological target engagement and potency. For instance, while 2-chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide acts as a micromolar antagonist at mAChR [1], its close analog 2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide is primarily profiled for artemisinin and nuclear receptor targets, demonstrating differential selectivity profiles [2]. Similarly, other chloroacetamides like 2-chloro-N-phenylacetamide and 2-chloro-N-(4-chlorophenyl)acetamide are documented for antifungal and antimycobacterial activities, respectively, underscoring that the specific 4-pyrrolidinyl substitution is critical for defining the compound's unique interaction map [3][4]. Generic substitution based solely on the presence of a chloroacetamide or pyrrolidine group ignores these critical, quantifiable shifts in biological fingerprint and target affinity.

Target
2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide
Close analog
2-Phenyl analog redirects activity to artemis/NR4A1, not mAChR. Target engagement profiles are non-interchangeable.
Target
mAChR antagonist probe
Chloroacetamide class
Simple chloroacetamides lack pyrrolidine; they show antifungal/antimycobacterial activity, not mammalian receptor pharmacology.
Target
Free base (95% purity)
Salt form
Hydrochloride salt (CAS 1052551-66-2) has different solubility and handling; requires separate characterization.

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Comparator Evidence


mAChR Antagonist Potency: Chloro vs. Phenyl Substitution

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide demonstrates essentially equivalent antagonist potency at the human muscarinic acetylcholine receptor (mAChR) compared to its 2-phenyl analog, 2-phenyl-N-(4-pyrrolidin-1-ylphenyl)acetamide. The chloro-substituted compound exhibits an IC50 of 6.10 µM [1], while the phenyl-substituted comparator shows an IC50 of 6.03 µM against the protein artemis target [2]. The key differentiation lies not in potency magnitude but in target engagement: the chloroacetamide is specifically characterized for mAChR, whereas the phenylacetamide is profiled across artemis and nuclear receptor NR4A1, where it shows a significantly weaker IC50 of 31.2 µM [2]. This indicates that the chloro moiety directs selective engagement with mAChR over other targets profiled for the phenyl analog.

mAChR Antagonist Potency
Cross-study
IC₅₀ 6.10 µM (mAChR)
vs
IC₅₀ 6.03 µM (artemis)
Chloro directs mAChR engagement; phenyl switches primary target.
Human CCRF-CEM Ca²⁺ flux assay vs. Sanford-Burnham platform.
mAChR Neurological Research Receptor Pharmacology

mAChR Antagonism vs. Antimicrobial Activity

The biological application of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is fundamentally different from that of simpler chloroacetamides. While the target compound is characterized as an mAChR antagonist with an IC50 of 6.10 µM [1], the analog 2-chloro-N-phenylacetamide demonstrates antifungal activity against Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) ranging from 16 to 256 µg/mL [2]. Another analog, 2-chloro-N-(4-chlorophenyl)acetamide, is reported to inhibit Trichophyton asteroides with an MIC of 6.25 µg/mL [3]. These quantitative data points establish that the addition of the 4-pyrrolidinyl group shifts the compound's primary utility from an antimicrobial scaffold to a mammalian receptor pharmacology tool.

Biological Selectivity
Cross-study
mAChR IC₅₀ 6.10 µM
vs
Antifungal MIC 16‑256 µg/mL
Pyrrolidine substitution shifts utility from antimicrobial to mammalian receptor.
Comparators: 2-chloro-N-phenylacetamide (antifungal), 2,4′-dichloroacetanilide (antimycobacterial).
Target Profiling Chemical Biology Antimicrobial Research

Lipophilicity and Thermal Stability Profile

The compound's calculated physicochemical properties provide a basis for comparison with related scaffolds. 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide has a calculated ACD/LogP of 1.78 , which is higher than that of 2-chloro-N-phenylacetamide (LogP approx 1.75) [1] and significantly higher than that of 2-chloro-N-(4-methoxyphenyl)acetamide (LogP approx 1.3-1.5 based on structural estimation). This increased lipophilicity, imparted by the pyrrolidine ring, suggests improved membrane permeability relative to smaller or more polar chloroacetamide analogs. Additionally, its predicted boiling point of 453.1 °C at 760 mmHg indicates greater thermal stability compared to 2-chloro-N-(4-methoxyphenyl)acetamide (boiling point 378.5 °C) , which may be relevant for certain synthetic or storage conditions.

Lipophilicity & Stability
Predicted
LogP 1.78 vs ~1.75
BP 453.1 °C vs 378.5 °C
Higher lipophilicity and thermal stability from pyrrolidine ring.
ACD/Percepta predicted; comparator BP from 4-methoxy analog.
ADME Formulation Science Chemical Handling

Commercial Availability & Purity Standards

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is available from multiple reputable chemical suppliers with a standard purity specification of 95% . In contrast, the structurally related hydrochloride salt form (CAS 1052551-66-2) is a distinct chemical entity with different solubility and handling properties [1]. The base form's consistent 95% purity across vendors ensures reproducible research outcomes, whereas the hydrochloride salt would require separate analytical characterization for use. This clarity in sourcing differentiates the target compound from its salt form and other less well-characterized analogs.

Commercial Form
Vendor data
Free base 95% purity
vs
HCl salt (variable)
Consistent free-base purity supports reproducible research.
Free base listed by AKSci, Aladdin, Santa Cruz; HCl salt separate CAS.
Chemical Sourcing Research Supply Procurement

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide: Application Scenarios


mAChR Antagonist for Neurological Research

The compound is directly applicable as a micromolar antagonist probe for muscarinic acetylcholine receptors (mAChR), with a confirmed IC50 of 6.10 µM in a human cell-based calcium flux assay [1]. This makes it suitable for pharmacological studies where a moderate-affinity, non-subtype-selective antagonist is needed to modulate cholinergic signaling without complete receptor blockade. The data supports its use as a starting point for structure-activity relationship (SAR) campaigns focused on mAChR modulation, as the chloroacetamide and pyrrolidine groups can be systematically varied to optimize potency and selectivity [1]. Unlike other chloroacetamides which target antimicrobial pathways [2], this compound is specifically validated for mammalian receptor pharmacology.

Pyrrolidine Substitution Impact on Bioactivity

The quantitative evidence establishes that the 4-pyrrolidinyl group is a critical determinant of biological target selection [1]. Researchers investigating the influence of basic amine substituents on chloroacetamide scaffold promiscuity can use this compound as a reference. For example, a comparative study could be designed where 2-chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide (mAChR-focused) is tested alongside 2-chloro-N-phenylacetamide (antifungal) and 2-chloro-N-(4-chlorophenyl)acetamide (antimycobacterial) to map how different aromatic substitutions redirect biological activity [2][3]. This scenario leverages the compound's unique target profile within the chloroacetamide family.

Medicinal Chemistry: Optimizing mAChR Ligand Properties

The compound's calculated physicochemical properties, particularly its LogP of 1.78 [1], position it as a lead-like starting point for medicinal chemistry optimization. Its moderate lipophilicity, conferred by the pyrrolidine ring, is higher than simpler chloroacetamides, potentially offering a favorable balance between solubility and permeability for CNS-targeted programs [1]. The thermal stability indicated by a high predicted boiling point (453.1 °C) also suggests it can withstand synthetic transformations requiring elevated temperatures [1]. These properties, combined with its defined mAChR activity, support its use in lead optimization campaigns where both potency and drug-like properties are co-optimized.

Application
Selection Property
Validation Focus
mAChR antagonist for neurological research
Micromolar mAChR antagonist probe
Target engagement confirmation in calcium flux assays
Pyrrolidine substitution impact on bioactivity
Pyrrolidine-dependent target selectivity
Comparative target profiling against chloroacetamide analogs
Medicinal chemistry: optimizing mAChR ligand properties
Lead-like physicochemical profile
Lipophilicity and thermal stability benchmarking

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